Rubraca (TN) Rubraca (TN)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16015336
InChI: InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)
SMILES:
Molecular Formula: C29H34FN3O5S
Molecular Weight: 555.7 g/mol

Rubraca (TN)

CAS No.:

Cat. No.: VC16015336

Molecular Formula: C29H34FN3O5S

Molecular Weight: 555.7 g/mol

* For research use only. Not for human or veterinary use.

Rubraca (TN) -

Specification

Molecular Formula C29H34FN3O5S
Molecular Weight 555.7 g/mol
IUPAC Name (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Standard InChI InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)
Standard InChI Key INBJJAFXHQQSRW-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Introduction

Mechanism of Action and Pharmacological Profile

PARP Inhibition and Synthetic Lethality

Rubraca selectively inhibits PARP-1, PARP-2, and PARP-3 enzymes, which are critical for single-strand DNA repair via the base excision repair pathway . By trapping PARP-DNA complexes, Rubraca induces synthetic lethality in cancer cells with preexisting homologous recombination repair (HRR) deficiencies, such as BRCA1/2 mutations . Preclinical models show enhanced cytotoxicity in BRCA-deficient tumors, with xenograft studies demonstrating tumor growth inhibition independent of BRCA status .

Pharmacokinetics and Pharmacodynamics

Rubraca exhibits dose-proportional pharmacokinetics, with a steady-state peak plasma concentration (C<sub>max</sub>) of 1,940 ng/mL achieved 1.9 hours post-administration of the recommended 600 mg twice-daily dose . A concentration-QTc relationship was observed, with a mean increase in QTcF interval of 14.9 msec (90% CI: 11.1–18.7) at steady state . Dose adjustments are recommended for hepatic impairment, while renal excretion accounts for <10% of elimination .

Clinical Efficacy in Ovarian Cancer

Maintenance Therapy in Recurrent Disease

The phase III ARIEL3 trial established Rubraca’s efficacy as a maintenance treatment for recurrent, platinum-sensitive ovarian cancer. In the intent-to-treat (ITT) population, median PFS was 10.8 months vs. 5.4 months for placebo (HR: 0.36; p<0.0001) . BRCA-mutant subgroups derived the greatest benefit, with a median PFS of 16.6 months (HR: 0.23; p<0.0001) .

Table 1: Efficacy Outcomes in ARIEL3 (N=561)

PopulationMedian PFS (Months)Hazard Ratio (95% CI)
ITT10.8 vs. 5.40.36 (0.30–0.45)
BRCA-Mutant16.6 vs. 5.40.23 (0.16–0.34)
HRD-Positive13.6 vs. 5.40.32 (0.24–0.42)

First-Line Maintenance: ATHENA-MONO Trial

The ATHENA-MONO trial evaluated Rubraca in newly diagnosed advanced ovarian cancer following platinum-based chemotherapy. In the HRD-positive cohort, median PFS was 28.7 months vs. 11.3 months for placebo (HR: 0.47) . Notably, benefit extended to HRD-negative patients (median PFS: 12.1 vs. 9.3 months; HR: 0.65) .

Treatment of Relapsed BRCA-Mutant Ovarian Cancer

In a pivotal study of 106 patients with BRCA-mutant ovarian cancer, Rubraca achieved an objective response rate (ORR) of 54% (95% CI: 44–64), with a median duration of response (DOR) of 9.2 months . A 2024 meta-analysis of seven studies reported a pooled ORR of 33.1% (95% CI: 22.1–44.9) in recurrent settings .

ParameterIncidence (%)Grade 3–4 (%)
Anemia5925
Elevated ALT/AST695
Thrombocytopenia4010
Fatigue778

Dose interruptions and reductions occurred in 45% and 32% of patients, respectively .

Management of Toxicities

  • Hematologic Toxicity: Monitor complete blood counts monthly. Transfusions were required in 25% of patients with Grade 3–4 anemia .

  • Hepatotoxicity: Grade 3–4 ALT/AST elevations occurred in 5% of patients, necessitating dose modifications in 4% .

Drug Interactions and Contraindications

CYP Enzyme Interactions

Rubraca inhibits CYP1A2, CYP3A, CYP2C9, and CYP2C19, increasing exposure to substrates like warfarin (CYP2C9) . Concomitant use requires dose adjustments and monitoring (e.g., INR for warfarin) .

Contraindications

Rubraca is contraindicated in pregnancy due to fetal harm risks . Effective contraception is mandatory during treatment and for six months post-therapy .

Future Directions and Ongoing Research

Emerging studies explore Rubraca’s efficacy in combination therapies, including anti-angiogenics and immunotherapy . The ATHENA-COMBO trial (NCT03522246) investigates Rubraca plus nivolumab in frontline maintenance, with preliminary data suggesting synergistic activity . Additionally, biomarker-driven approaches aim to identify non-BRCA HRR-deficient populations likely to benefit .

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